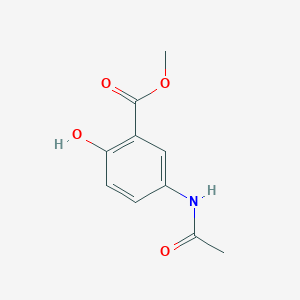

Methyl 5-acetamido-2-hydroxybenzoate

Vue d'ensemble

Description

Molecular Structure Analysis

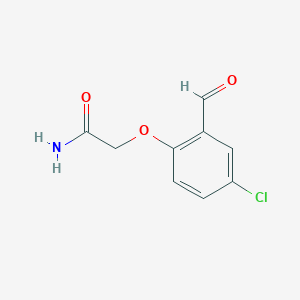

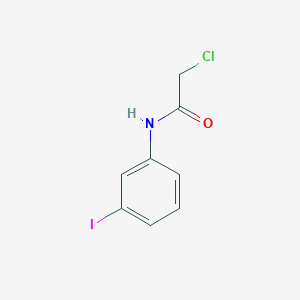

The molecular structure of “Methyl 5-acetamido-2-hydroxybenzoate” includes various types of bonds and functional groups. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic hydroxyl .

Applications De Recherche Scientifique

Pharmaceutical Synthesis Intermediates

Methyl 5-acetamido-2-hydroxybenzoate serves as an important intermediate in the synthesis of pharmaceuticals. It is used in the creation of benzyloxyphenyl methylaminophenol derivatives, which act as inhibitors of the STAT3 signaling pathway . This pathway is crucial in cell growth and survival, and its inhibition can be beneficial in treating certain cancers.

Neurological Research

Derivatives of this compound have been utilized in the development of new oxazole[4,5-c]quinolin-4-one derivatives that target kainate receptors . These receptors are involved in synaptic transmission in the nervous system, and modulating them can have therapeutic effects for neurological disorders.

Cardiovascular Research

In cardiovascular research, Methyl 5-acetamido-2-hydroxybenzoate derivatives are explored as potassium channel modulators . Potassium channels play a significant role in the cardiovascular system, and their modulation can lead to new treatments for heart diseases.

Fibrinolysis Enhancement

Analgesic Development

Research has been conducted on derivatives of 5-acetamido-2-hydroxy benzoic acid for their analgesic properties . By modifying the alkyl position with a methyl group in an acetamide moiety, researchers aim to develop new pain-relieving medications.

Druglikeness Evaluation

The compound’s derivatives have been evaluated against Lipinski’s rule of five to determine their druglikeness . This set of rules predicts the pharmacokinetics of compounds in the human body and is a standard preliminary step in drug development.

Mécanisme D'action

Target of Action

Methyl 5-acetamido-2-hydroxybenzoate primarily targets the cyclooxygenase 2 (COX-2) receptors . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with COX-2 receptors, potentially inhibiting their activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 5-acetamido-2-hydroxybenzoate is the prostanoid synthesis pathway . By inhibiting COX-2, the compound can disrupt this pathway, leading to reduced production of prostanoids and, consequently, decreased inflammation and pain .

Pharmacokinetics

In-silico studies suggest that the compound may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be further investigated through in-vivo studies.

Result of Action

The molecular and cellular effects of Methyl 5-acetamido-2-hydroxybenzoate’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting the prostanoid synthesis pathway, the compound can decrease the production of prostanoids, which are key mediators of inflammation and pain .

Propriétés

IUPAC Name |

methyl 5-acetamido-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILLVHUXHWRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368251 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-acetamido-2-hydroxybenzoate | |

CAS RN |

81887-68-5 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)